molecular formula C23H28ClN3O3 B12909548 Piperazine, 1-((1-(4-ethoxyphenyl)-5-oxo-2-phenyl-3-pyrrolidinyl)carbonyl)-, monohydrochloride, trans- CAS No. 38123-89-6

Piperazine, 1-((1-(4-ethoxyphenyl)-5-oxo-2-phenyl-3-pyrrolidinyl)carbonyl)-, monohydrochloride, trans-

Cat. No.: B12909548
CAS No.: 38123-89-6
M. Wt: 429.9 g/mol
InChI Key: MJXMHGWDKKVVSA-IKGOIYPNSA-N
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Description

This compound is a piperazine derivative featuring a 5-oxopyrrolidinyl carbonyl group substituted with a 4-ethoxyphenyl and a phenyl group. The monohydrochloride salt form enhances solubility, while the trans-stereochemistry likely influences its conformational stability and biological interactions.

Properties

CAS No.

38123-89-6

Molecular Formula

C23H28ClN3O3

Molecular Weight

429.9 g/mol

IUPAC Name

(4S,5S)-1-(4-ethoxyphenyl)-5-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C23H27N3O3.ClH/c1-2-29-19-10-8-18(9-11-19)26-21(27)16-20(22(26)17-6-4-3-5-7-17)23(28)25-14-12-24-13-15-25;/h3-11,20,22,24H,2,12-16H2,1H3;1H/t20-,22+;/m0./s1

InChI Key

MJXMHGWDKKVVSA-IKGOIYPNSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N2[C@@H]([C@H](CC2=O)C(=O)N3CCNCC3)C4=CC=CC=C4.Cl

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(C(CC2=O)C(=O)N3CCNCC3)C4=CC=CC=C4.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Construction of the pyrrolidin-2-one ring with appropriate substituents (4-ethoxyphenyl and phenyl groups).
  • Introduction of the piperazine moiety via amide bond formation.
  • Conversion to the monohydrochloride salt to enhance stability and solubility.

Stepwise Preparation

Synthesis of the Pyrrolidinone Intermediate
  • The pyrrolidinone core is synthesized by cyclization reactions involving amino acid derivatives or substituted γ-lactams.
  • The 4-ethoxyphenyl and phenyl groups are introduced through selective substitution or coupling reactions on the pyrrolidinone ring.
  • Typical solvents include alcohols such as methanol or ethanol, which facilitate cyclization and substitution steps.
Coupling with Piperazine
  • The pyrrolidinone intermediate bearing a carboxylic acid or activated ester group is reacted with piperazine to form the amide linkage.
  • Coupling reagents such as carbodiimides (e.g., EDC, DCC) or activated esters (e.g., NHS esters) are employed to promote efficient amide bond formation.
  • The reaction is generally carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) under controlled temperature to avoid side reactions.
Formation of the Monohydrochloride Salt
  • The free base form of the piperazine derivative is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol, water) to form the monohydrochloride salt.
  • This step improves the compound’s crystallinity, stability, and water solubility, which is critical for biological applications.
  • The salt formation is typically performed by adding a stoichiometric amount of HCl gas or aqueous HCl solution to the compound under stirring.

Detailed Research Findings and Data

Step Reagents/Conditions Solvents Notes/Outcomes
Pyrrolidinone ring formation Amino acid derivatives, cyclization agents Methanol, ethanol High yield cyclization, introduction of substituents
Amide bond formation Piperazine, EDC/DCC, NHS esters DMF, DCM Efficient coupling, mild conditions preferred
Salt formation HCl (gas or aqueous) Ethanol, water Formation of stable monohydrochloride salt
  • The stereochemistry (trans-configuration) is controlled during the pyrrolidinone ring formation and maintained throughout the synthesis.
  • Purification is typically achieved by recrystallization from alcohol-water mixtures or by chromatographic techniques to ensure high purity and correct isomeric form.

Notes on Optimization and Scale-Up

  • Solvent choice is critical for reaction efficiency and product purity; alcohols are preferred for salt formation, while polar aprotic solvents favor coupling reactions.
  • Temperature control during amide bond formation prevents racemization and side reactions.
  • The hydrochloride salt form is preferred for pharmaceutical research due to improved handling and formulation properties.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Solvent(s) Purpose/Outcome
Pyrrolidinone synthesis Amino acid derivatives, cyclization Methanol, ethanol Formation of core ring with substituents
Amide coupling Piperazine, carbodiimides (EDC/DCC) DMF, DCM Formation of piperazine amide linkage
Salt formation Hydrochloric acid (HCl) Ethanol, water Conversion to monohydrochloride salt

Chemical Reactions Analysis

Types of Reactions

Trans-1-(4-ethoxyphenyl)-5-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing carbonyl groups to alcohols.

    Substitution: The phenyl and ethoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halides, acids, and bases are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Introduction to Piperazine Derivatives

Piperazine derivatives are a significant class of compounds in medicinal chemistry, known for their diverse pharmacological properties. Among these, Piperazine, 1-((1-(4-ethoxyphenyl)-5-oxo-2-phenyl-3-pyrrolidinyl)carbonyl)-, monohydrochloride, trans- has garnered attention for its potential applications in various therapeutic areas. This article explores the scientific research applications of this compound, supported by comprehensive data tables and documented case studies.

Pharmacological Studies

Piperazine derivatives have been extensively studied for their antidepressant , antipsychotic , and analgesic properties. Research indicates that the specific structural modifications in Piperazine, 1-((1-(4-ethoxyphenyl)-5-oxo-2-phenyl-3-pyrrolidinyl)carbonyl)-, monohydrochloride enhance its interaction with neurotransmitter receptors.

Case Study: Antidepressant Activity
A study conducted on animal models demonstrated that this compound exhibits significant antidepressant-like effects as measured by the forced swim test and tail suspension test. These findings suggest modulation of serotonin and norepinephrine pathways, which are critical in mood regulation.

Antitumor Activity

Recent investigations have highlighted the potential of Piperazine derivatives in oncology. The compound has shown promise in inhibiting the proliferation of various cancer cell lines.

Case Study: In Vitro Antitumor Efficacy
In vitro assays revealed that Piperazine, 1-((1-(4-ethoxyphenyl)-5-oxo-2-phenyl-3-pyrrolidinyl)carbonyl)-, monohydrochloride significantly reduces cell viability in breast and lung cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Neuropharmacology

The neuropharmacological effects of Piperazine derivatives are under investigation for their potential use in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Case Study: Neuroprotective Effects
Research involving neuroprotective assays indicated that this compound may protect neuronal cells from oxidative stress-induced damage, suggesting a role in neuroprotection.

Antimicrobial Activity

The antimicrobial properties of Piperazine derivatives have also been explored, with promising results against various bacterial strains.

Case Study: Antibacterial Efficacy
A recent study demonstrated that the compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values indicate effective bactericidal properties.

Mechanism of Action

The mechanism of action of Trans-1-(4-ethoxyphenyl)-5-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Piperazine Derivatives with Aryl Substituents
Compound Name Key Structural Features Biological Activity/Findings References
Target Compound Piperazine + 5-oxopyrrolidinyl carbonyl, 4-ethoxyphenyl, phenyl, trans-configuration Hypothesized 5-HT receptor modulation due to structural analogs; potential CNS activity
1-(4-Methoxyphenyl)piperazine Piperazine with 4-methoxyphenyl Binds to serotonin receptors (5-HT1A/1B); used in neurotransmitter studies
1-(m-Trifluoromethylphenyl)piperazine Piperazine with 3-CF3-phenyl Selective 5-HT1B receptor agonist (65-fold selectivity); inhibits sympathetic nerve discharge
Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate Piperazine-piperidine hybrid with 2-methoxyphenyl Synthesized via reductive amination; potential antipsychotic or antihypertensive activity

Key Insights :

  • The trans-configuration of the pyrrolidinyl carbonyl group could reduce steric hindrance compared to cis-isomers, improving receptor binding .
Pyrrolidinone-Containing Derivatives
Compound Name Key Structural Features Biological Activity/Findings References
1-(3-Hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide Pyrrolidinone + carbohydrazide + 3-hydroxyphenyl Antioxidant activity (FRAP assay); moderate antibacterial effects
N’-(2-methoxybenzylidene)-5-oxopyrrolidine derivatives Pyrrolidinone + hydrazone + methoxybenzylidene Synthesized via Schiff base formation; unconfirmed bioactivity

Key Insights :

  • The 5-oxopyrrolidinyl moiety in the target compound may facilitate hydrogen bonding with biological targets, similar to carbohydrazide derivatives in and .
  • Unlike phenolic analogs (e.g., 3-hydroxyphenyl), the ethoxyphenyl group in the target compound may reduce metabolic oxidation, enhancing stability .
Piperazine Derivatives with Efflux Pump Inhibition
Compound Name Key Structural Features Biological Activity/Findings References
1-(1-Naphthylmethyl)-piperazine Piperazine + naphthylmethyl Reverses multidrug resistance in E. coli; inhibits AcrAB efflux pump
Target Compound Piperazine + ethoxyphenyl Hypothesized efflux pump inhibition (untested)

Key Insights :

  • Arylpiperazines with bulky hydrophobic groups (e.g., naphthylmethyl) exhibit stronger efflux pump inhibition than smaller substituents like ethoxyphenyl .

Biological Activity

Piperazine derivatives have gained attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Piperazine, 1-((1-(4-ethoxyphenyl)-5-oxo-2-phenyl-3-pyrrolidinyl)carbonyl)-, monohydrochloride, trans-, examining its biological activity based on available research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a piperazine ring, a pyrrolidine moiety, and an ethoxyphenyl group. Its molecular formula is C23H32N6O4ClC_{23}H_{32}N_6O_4Cl with a molecular weight of approximately 490.00 g/mol.

Piperazine derivatives often exhibit their biological effects through various mechanisms:

  • Antimicrobial Activity : Research indicates that certain piperazine compounds possess significant antimicrobial properties. For instance, derivatives have shown efficacy against Mycobacterium tuberculosis, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM in specific studies .
  • Antiviral Properties : Some studies suggest that piperazine derivatives can inhibit viral replication. For example, compounds related to piperazine have been explored for their potential in treating viral infections, although specific data on the trans-isomer of the compound is limited .
  • Cytotoxicity : The safety profile of piperazine derivatives is crucial for their therapeutic application. In studies evaluating cytotoxicity against human cell lines (e.g., HEK-293), certain derivatives demonstrated low toxicity, indicating a favorable safety margin for further development .

Table 1: Biological Activity of Piperazine Derivatives

Compound NameTarget OrganismIC50 (μM)IC90 (μM)Cytotoxicity (HEK-293)
Compound 6aM. tuberculosis1.353.73Non-toxic
Compound 6eM. tuberculosis2.184.00Non-toxic
Compound 7eM. tuberculosisN/AN/ANon-toxic

Case Study 1: Anti-tubercular Activity

In a study focused on developing new anti-tubercular agents, several piperazine derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. The most potent compounds exhibited IC50 values as low as 1.35 μM, suggesting strong potential for further development as therapeutic agents against tuberculosis .

Case Study 2: Cytotoxicity Assessment

A separate investigation assessed the cytotoxic effects of various piperazine derivatives on human embryonic kidney cells (HEK-293). The results indicated that the tested compounds were non-toxic at concentrations effective against bacterial targets, supporting their potential use in clinical settings without significant adverse effects on human cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this piperazine derivative, and how can reaction efficiency be optimized?

  • Methodology : Multi-step synthesis typically involves (i) condensation of 4-ethoxyphenyl-pyrrolidinone intermediates with phenyl hydrazine derivatives under reflux (ethanol, 6–8 hours), followed by (ii) piperazine coupling via carbodiimide-mediated amidation. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, CHCl₃:MeOH gradients) is critical for isolating the monohydrochloride salt .
  • Optimization : Adjusting stoichiometric ratios (e.g., 1:1.2 for hydrazine:pyrrolidinone) and using piperidine as a catalyst can improve yields by 15–20% .

Q. How should researchers characterize the structural purity and stereochemical configuration of this compound?

  • Analytical workflow :

  • 1H/13C NMR : Confirm trans-configuration via coupling constants (J = 10–12 Hz for adjacent protons on the pyrrolidinone ring) and absence of cis-diastereomer peaks .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks [M+H]+ and isotopic patterns consistent with Cl⁻ counterion .
  • Elemental analysis : Carbon/nitrogen ratios should align with theoretical values within ±0.3% .

Q. What in vitro assays are appropriate for preliminary evaluation of its biological activity?

  • Antimicrobial screening : Broth microdilution (MIC determination against S. aureus, E. coli) using 96-well plates, with piperazine derivatives showing IC₅₀ values in the 8–32 µg/mL range .
  • Cytotoxicity : MTT assay on HEK-293 or HeLa cells, noting LD₅₀ thresholds >100 µM for low toxicity .

Advanced Research Questions

Q. How does the trans-configuration influence receptor binding affinity and selectivity?

  • Approach : Molecular docking (AutoDock Vina) and MD simulations against targets like serotonin receptors (5-HT₂A) or carbonic anhydrase isoforms. Trans-configuration enhances steric complementarity in hydrophobic pockets, improving binding energy by 2–3 kcal/mol compared to cis-forms .

Q. What strategies mitigate contradictions in reported biological activity data across studies?

  • Root cause analysis : Variability often arises from differences in substituents (e.g., 4-ethoxyphenyl vs. 4-fluorophenyl) or assay conditions (e.g., serum-containing media reduces apparent potency).
  • Resolution : Perform head-to-head comparative studies under standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .

Q. How can computational tools predict the protonation state of the piperazine linker and its impact on pharmacokinetics?

  • pKa determination : Experimental pKa via Sirius T3 (UV-metric titration) and validation with MoKa software. Piperazine’s basicity (pKa ~9.2) ensures >90% protonation at physiological pH, enhancing solubility but limiting blood-brain barrier penetration .

Q. What kinetic studies elucidate reaction mechanisms in piperazine derivative synthesis?

  • Variable analysis : Monitor reaction rates under varying [H+] (pH 4–8) and [piperazine]₀. First-order dependence on piperazine concentration (slope ≈1.0 in lnk’ vs. ln[piperazine] plots) and inverse fractional order on [H+] (slope ≈−0.7) suggest nucleophilic acyl substitution dominates .

Q. How do substituents on the pyrrolidinone ring affect metabolic stability in hepatic microsomes?

  • Metabolism assays : Incubate with CYP3A4/CYP2D6 isoforms (human liver microsomes, NADPH regeneration system). 4-Ethoxyphenyl groups reduce oxidative dealkylation rates by 40% compared to unsubstituted analogs, extending t₁/₂ from 2.1 to 3.8 hours .

Q. What NMR-based approaches analyze conformational dynamics of the piperazine scaffold?

  • Techniques : Variable-temperature ¹H NMR (298–343 K) to study chair-flipping barriers. Activation energy (ΔG‡) ranges 60–75 kJ/mol, with coalescence points at 318–328 K indicating slow interconversion .

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